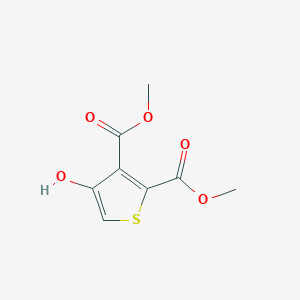![molecular formula C11H20Si B14345794 (Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane CAS No. 95978-71-5](/img/structure/B14345794.png)
(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Bicyclo[420]oct-6-en-7-yl)(trimethyl)silane is a chemical compound known for its unique bicyclic structure and the presence of a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane typically involves the use of a rhodium (I) complex as a catalyst. The process begins with the head-to-tail homocoupling of terminal aryl alkynes, followed by zipper annulation of the resulting gem-enyne . This one-pot procedure is efficient and allows for the preparation of various tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the use of tandem catalysis in a one-pot protocol suggests potential for scalable production .
Analyse Chemischer Reaktionen
Types of Reactions
(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bicyclic structure or the trimethylsilyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized bicyclic compounds .
Wissenschaftliche Forschungsanwendungen
(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential drug development.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of medicinal chemistry.
Wirkmechanismus
The mechanism by which (Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane exerts its effects involves interactions with specific molecular targets. The rhodium (I) complex used in its synthesis plays a crucial role in facilitating the head-to-tail homocoupling and zipper annulation reactions . The flexible NHC-based pincer ligand in the rhodium catalyst interconverts between coordination modes to meet the mechanistic demands of the transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.2.0]octa-3,7-diene-7,8-diylbis(trimethylsilane): Similar in structure but with different functional groups.
Silane, bicyclo[4.2.0]oct-6-en-7-yltrimethyl-: Another variant with slight modifications in the bicyclic structure.
Uniqueness
(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane stands out due to its specific bicyclic framework and the presence of a trimethylsilyl group, which imparts unique reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
95978-71-5 |
|---|---|
Molekularformel |
C11H20Si |
Molekulargewicht |
180.36 g/mol |
IUPAC-Name |
7-bicyclo[4.2.0]oct-6-enyl(trimethyl)silane |
InChI |
InChI=1S/C11H20Si/c1-12(2,3)11-8-9-6-4-5-7-10(9)11/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
AKENDWJLNZPACQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=C2CCCCC2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


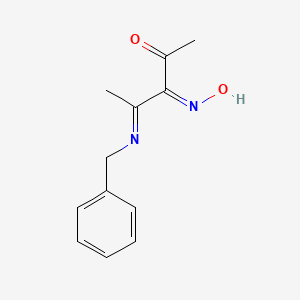
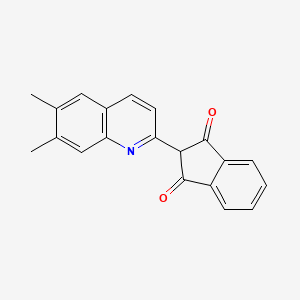
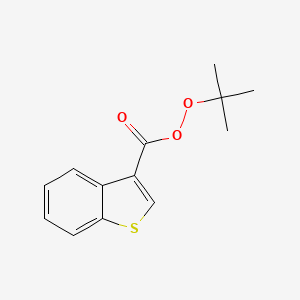
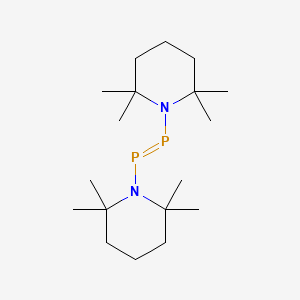
![3,3'-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14345755.png)


![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-](/img/structure/B14345784.png)
![N,N'-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea](/img/structure/B14345787.png)
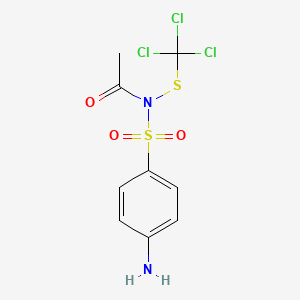
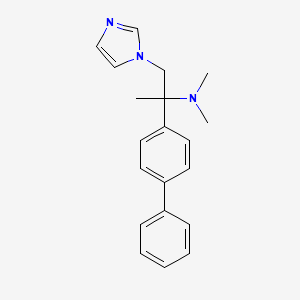
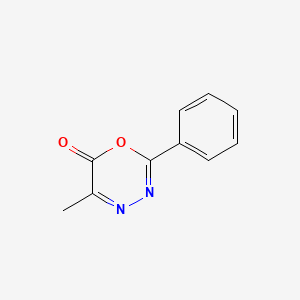
![Methyl 3-[(dimethylcarbamoyl)amino]benzoate](/img/structure/B14345801.png)
